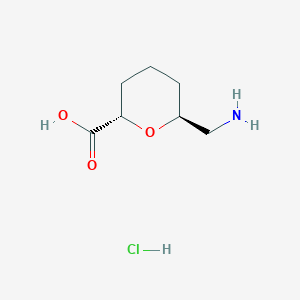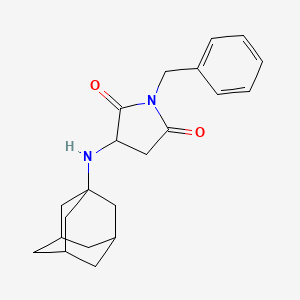![molecular formula C24H22FN5O3 B2418176 7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 1115336-55-4](/img/structure/B2418176.png)
7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C24H22FN5O3 and its molecular weight is 447.47. The purity is usually 95%.
BenchChem offers high-quality 7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structures and Crystal Structures
Research has investigated the molecular and crystal structures of various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, including compounds similar to the one . These studies provide insight into the hydrogen bonding and pi-pi stacking interactions, essential for understanding the compound's chemical properties and potential applications (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).
Synthesis and Selectivity as Ligands
Compounds with a pyrrolo[3,2-d]pyrimidine-2,4-dione system have been designed as structural analogues for various ligands. Structural modifications to the pyrimidine moiety can significantly influence their binding profiles, indicating potential for targeted therapeutic applications (Patanè et al., 2005).
Antibacterial Applications
Thienopyrimidines, a class of compounds structurally related to pyrrolo[3,2-d]pyrimidines, have been synthesized and evaluated for antibacterial properties. This suggests potential applications of similar pyrrolopyrimidine derivatives in developing new antibacterial agents (More, Chandra, Nargund, & Nargund, 2013).
Structural and Chemical Analysis
Studies on the crystal structure of similar pyrrolo[3,2-d]pyrimidine derivatives have revealed insights into hydrogen bonding and pi-pi interactions, contributing to a deeper understanding of their chemical behavior. This knowledge is crucial for potential pharmaceutical applications (He, Peng, & Li, 2007).
Antimicrobial Activity
Research has explored the synthesis and antimicrobial activity of derivatives of pyrimidine-diones, indicating their potential utility in addressing microbial infections (Laxmi, Kuarm, & Rajitha, 2012).
Anticonvulsant Activity
Derivatives of pyrrolidine-diones, which share a structural similarity with pyrrolo[3,2-d]pyrimidine-2,4-diones, have been synthesized and tested for anticonvulsant activity. This suggests potential research directions for related compounds in the field of neurology and epilepsy treatment (Kamiński, Rzepka, & Obniska, 2011).
Biological Activity and Applications
The synthesis and biological evaluation of related pyrrolopyrimidine derivatives have shown potential as anticancer agents and anti-5-lipoxygenase agents, indicating the broad scope of therapeutic applications for this class of compounds (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
7-(4-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3/c25-17-8-6-16(7-9-17)19-14-26-22-21(19)27-24(33)30(23(22)32)15-20(31)29-12-10-28(11-13-29)18-4-2-1-3-5-18/h1-9,14,26H,10-13,15H2,(H,27,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGPDQZGRRWTMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=C(C=C5)F)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-oxo-2-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2418093.png)
![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2418094.png)
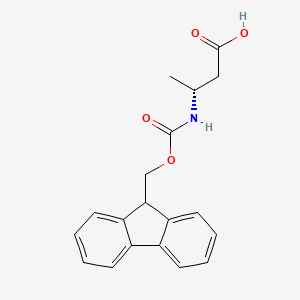
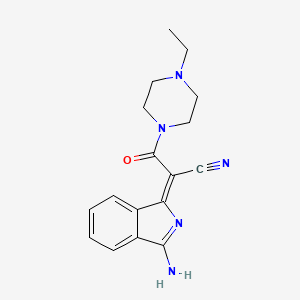
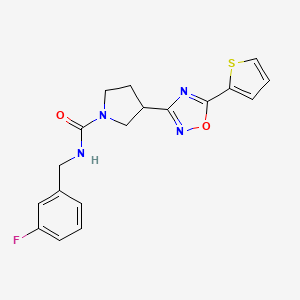

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2418103.png)

![5,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2418106.png)

![1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine](/img/structure/B2418111.png)

